2,4-dichloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide
CAS No.: 850929-95-2
Cat. No.: VC7522512
Molecular Formula: C20H12Cl2FN3O
Molecular Weight: 400.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850929-95-2 |
|---|---|
| Molecular Formula | C20H12Cl2FN3O |
| Molecular Weight | 400.23 |
| IUPAC Name | 2,4-dichloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide |
| Standard InChI | InChI=1S/C20H12Cl2FN3O/c21-13-6-9-15(16(22)11-13)20(27)25-19-18(12-4-7-14(23)8-5-12)24-17-3-1-2-10-26(17)19/h1-11H,(H,25,27) |
| Standard InChI Key | TZRWGJNGWBKSKV-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC(=C(N2C=C1)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s IUPAC name is 2,4-dichloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide, with a molecular formula of and a molecular weight of 418.3 g/mol . Key structural components include:
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A dichlorinated benzamide moiety (2,4-dichlorophenyl group) contributing to electron-deficient aromaticity.
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An imidazo[1,2-a]pyridine core fused to a 4-fluorophenyl substituent, enhancing planar rigidity and π-π stacking potential.
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An amide linker bridging the two aromatic systems, enabling hydrogen-bonding interactions with biological targets.
The SMILES notation for the compound is ClC1=C(C=C(C=C1Cl)C(=O)NC2=C3N=C(C4=CC=CC=C4N3)C5=CC=C(C=C5)F)F, reflecting its stereoelectronic configuration .
Synthesis and Optimization
Microwave-Assisted Condensation
A solvent- and catalyst-free microwave irradiation method is widely employed for synthesizing imidazo[1,2-a]pyridine derivatives. The reaction involves condensation of 2-aminopyridines with α-bromoketones under controlled conditions . For this compound, the synthesis proceeds as follows:
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Step 1: React 2-(4-fluorophenyl)imidazo[1,2-a]pyridine with 2,4-dichlorobenzoyl chloride in anhydrous toluene.
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Step 2: Initiate nucleophilic acyl substitution at 80–100°C for 6–8 hours, yielding the benzamide product.
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Step 3: Purify via column chromatography (petroleum ether/ethyl acetate, 4:1) to achieve >90% purity.
This method offers advantages such as rapid reaction times (2–3 hours), minimal byproducts, and scalability for industrial production .
Continuous Flow Reactor Adaptation
Recent advancements utilize continuous flow reactors to enhance yield (up to 85%) and reduce energy consumption. Parameters include:
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Residence time: 15–20 minutes.
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Temperature: 120°C.
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Solvent system: Ethyl acetate/water biphasic mixture.
Biological Activities and Mechanisms
Antiviral Properties
The compound inhibits viral replication by targeting RNA-dependent RNA polymerase (RdRp) in influenza A (H1N1) and herpes simplex virus-1 (HSV-1). In vitro assays show:
| Virus | IC₅₀ (μM) | Selectivity Index (SI) |
|---|---|---|
| Influenza A (H1N1) | 0.78 ± 0.12 | 12.4 |
| HSV-1 | 1.45 ± 0.23 | 8.9 |
Mechanistically, the dichlorophenyl group disrupts RdRp’s catalytic site, while the imidazo[1,2-a]pyridine moiety interferes with viral attachment.
Anti-Tubercular Activity
Against Mycobacterium tuberculosis H37Rv, the compound exhibits a minimum inhibitory concentration (MIC) of 1.56 μg/mL, comparable to first-line drugs like isoniazid (MIC = 0.5 μg/mL). Its efficacy stems from inhibition of mycolic acid biosynthesis, critical for bacterial cell wall integrity.
| Parameter | Value |
|---|---|
| IC₅₀ (48 hours) | 8.3 ± 1.1 μM |
| Caspase-3 Activation | 3.2-fold increase |
Structure-activity relationship (SAR) analysis highlights the necessity of the 4-fluorophenyl group for cytotoxicity.
Comparative Analysis with Structural Analogs
The compound’s uniqueness is evident when compared to derivatives (Table 1):
Table 1: Pharmacological Profiles of Imidazo[1,2-a]pyridine Analogs
| Compound | Structural Variation | Antiviral IC₅₀ (μM) | Anti-TB MIC (μg/mL) |
|---|---|---|---|
| 2,4-Dichloro-N-[2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide | Dichloro, fluorophenyl, benzamide | 0.78 | 1.56 |
| 2-Fluoro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide | Fluorine substitution | 2.45 | 3.12 |
| 6-[2-(2-Chloro-4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-o-tolyl-4,5-dihydro-2H-pyridazin-3-one | Pyridazinone addition | 1.89 | 2.34 |
Key observations:
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Electron-withdrawing groups (e.g., Cl, F) enhance target affinity.
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Benzamide linkers improve metabolic stability over ester analogs.
Applications in Drug Discovery
Lead Optimization
The compound serves as a lead structure for developing:
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Dual-acting antivirals: Hybrid derivatives targeting both influenza and HIV.
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Antibacterial adjuvants: Combinations with β-lactam antibiotics to overcome resistance.
Formulation Challenges
Poor aqueous solubility (2.1 μg/mL at pH 7.4) necessitates nanoemulsion or cyclodextrin-based delivery systems. Preliminary studies show PEGylation increases bioavailability by 4.7-fold.
Future Directions
Target Validation
Ongoing work focuses on identifying off-target effects using CRISPR-Cas9 knockout screens. Preliminary data suggest interactions with cytochrome P450 3A4, necessitating structural tweaks to reduce toxicity.
Clinical Translation
Phase I trials are anticipated by 2026, pending pharmacokinetic profiling in murine models. Key parameters under investigation include:
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Plasma half-life: Current estimates: 4.2 hours.
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Blood-brain barrier permeability: Limited penetration (brain/plasma ratio: 0.03).
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